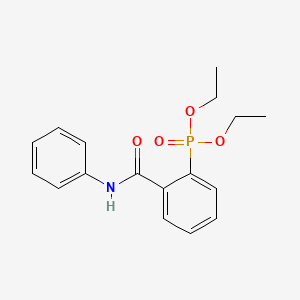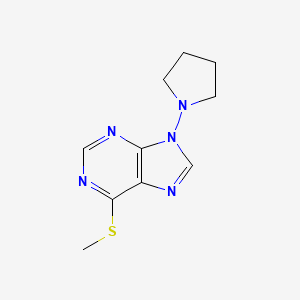
S-((2-Benzothiazolylthio)methyl) O,O-diethyl phosphorodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-benzothiazol-2-one is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(diethoxyphosphinothioylsulfanylmethyl)-1,3-benzothiazol-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-aminobenzenethiol with diethyl phosphorochloridothioate in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then cyclized to form the benzothiazole ring under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-benzothiazol-2-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The diethoxyphosphinothioylsulfanylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Wissenschaftliche Forschungsanwendungen
3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-benzothiazol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(diethoxyphosphinothioylsulfanylmethyl)-1,3-benzothiazol-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Diethoxyphosphorylmethyl)-1,3-benzothiazol-2-one
- 3-(Diethoxyphosphinylmethyl)-1,3-benzothiazol-2-one
- 3-(Diethoxyphosphinothioylmethyl)-1,3-benzothiazol-2-one
Uniqueness
3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-benzothiazol-2-one is unique due to the presence of the diethoxyphosphinothioylsulfanylmethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
3759-95-3 |
|---|---|
Molekularformel |
C12H16NO3PS3 |
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
3-(diethoxyphosphinothioylsulfanylmethyl)-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C12H16NO3PS3/c1-3-15-17(18,16-4-2)19-9-13-10-7-5-6-8-11(10)20-12(13)14/h5-8H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
ZPJYFNFFEIIYRC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=S)(OCC)SCN1C2=CC=CC=C2SC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B15343932.png)
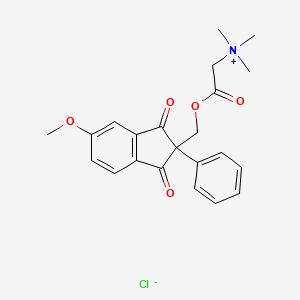

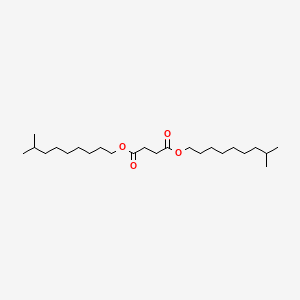

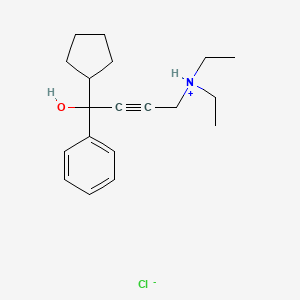
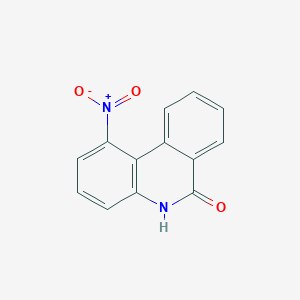

![4-[2-(4-Nitrophenoxy)ethylamino]butanoic acid;hydrochloride](/img/structure/B15343966.png)

